2-Bromocyclobut-2-enone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromocyclobut-2-enone is an organic compound with the molecular formula C₄H₃BrO. It is a brominated derivative of cyclobut-2-enone, featuring a four-membered ring with a bromine atom attached to one of the carbon atoms. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Bromination of Cyclobut-2-enone: : One common method to prepare 2-Bromocyclobut-2-enone involves the bromination of cyclobut-2-enone. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is usually carried out at low temperatures to control the reactivity and ensure selective bromination.
-
Industrial Production Methods: : Industrially, the production of this compound can be scaled up by optimizing the bromination process. This involves using continuous flow reactors to maintain precise control over reaction conditions, such as temperature and bromine concentration, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions: : 2-Bromocyclobut-2-enone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
-
Reduction Reactions: : The compound can be reduced to cyclobut-2-enone using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Oxidation Reactions: : Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of
Eigenschaften
Molekularformel |
C4H3BrO |
---|---|
Molekulargewicht |
146.97 g/mol |
IUPAC-Name |
2-bromocyclobut-2-en-1-one |
InChI |
InChI=1S/C4H3BrO/c5-3-1-2-4(3)6/h1H,2H2 |
InChI-Schlüssel |
VKXSFRBDTBLHSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(C1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.